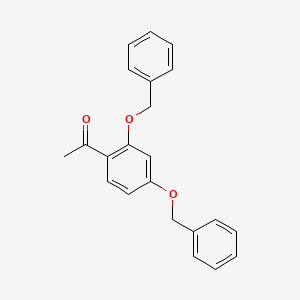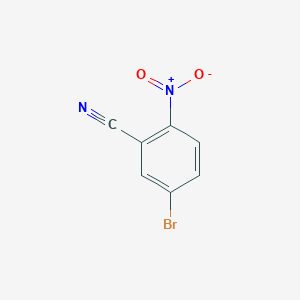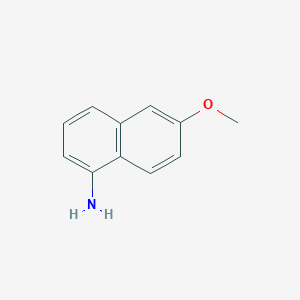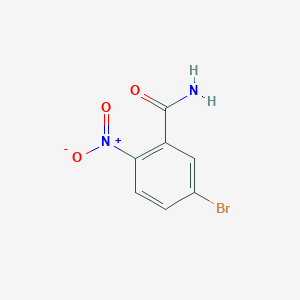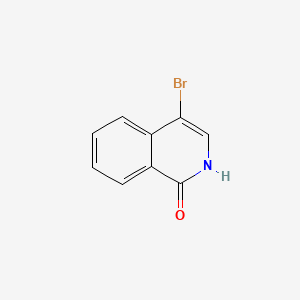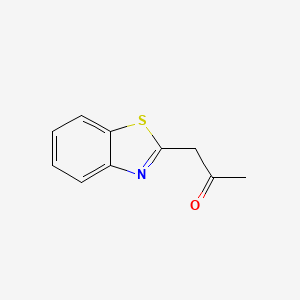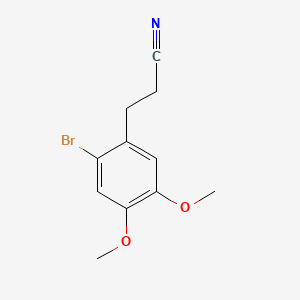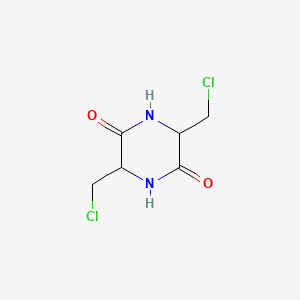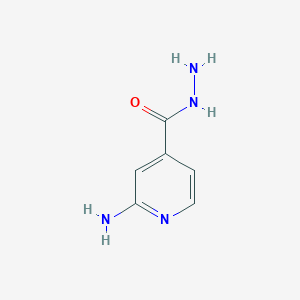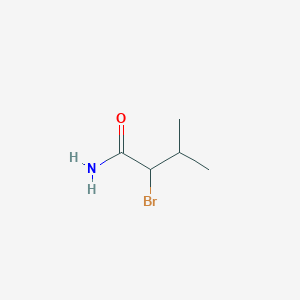
2-Bromo-3-methylbutanamide
Vue d'ensemble
Description
Synthesis Analysis
2-Bromo-3-methylbutanamide and its analogs have been synthesized through various methods, focusing on the incorporation of bromo and methyl groups into the butanamide structure. One study reports the synthesis of novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety, which includes compounds similar to 2-bromo-3-methylbutanamide. These compounds were synthesized starting from succimide by bromination, methylation, and the reaction with indolyl magnesium bromide, among other steps, showcasing the complexity and versatility in synthetic strategies for halogenated amides (Zhao Sheng-yin, 2008).
Molecular Structure Analysis
Crystal structure and molecular analysis play a crucial role in understanding the properties of synthesized compounds. For related compounds, X-ray diffraction has been used to determine the crystal structure, revealing the spatial arrangement and bonding interactions. For instance, the molecular structure of N-(dibenzylcarbamothioyl)-3-methylbutanamide was characterized by NMR and FT-IR spectroscopy, and its crystal structure was determined by X-ray diffraction, highlighting the importance of structural analysis in understanding compound stability and reactivity (I. Gumus et al., 2017).
Chemical Reactions and Properties
The chemical behavior of 2-bromo-3-methylbutanamide derivatives under various conditions can reveal insights into their reactivity and potential applications. Research on thermal decomposition of related bromo compounds shows how they react under different conditions, providing a basis for understanding the stability and reactivity of 2-bromo-3-methylbutanamide (M. Hargreaves et al., 2007).
Physical Properties Analysis
The physical properties of compounds like 2-bromo-3-methylbutanamide, including melting points, solubility, and crystal structure, are essential for determining their utility in various applications. For analog compounds, single crystal X-ray diffraction data provide insight into the crystal packing and intermolecular interactions, which influence the physical properties and stability of these materials (D. Yancheva et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-bromo-3-methylbutanamide, such as reactivity towards nucleophiles, electrophiles, and other reagents, are crucial for its application in synthesis and pharmaceuticals. Studies on similar compounds explore their reactivity, providing valuable information on how 2-bromo-3-methylbutanamide might behave in chemical reactions and what types of chemical transformations it is capable of undergoing (S. Salunke-Gawali et al., 2014).
Applications De Recherche Scientifique
Synthesis and Biological Activity
2-Bromo-3-methylbutanamide has been utilized in the synthesis of novel N-(α-bromoacyl)-α-amino esters. These compounds have been studied for their cytotoxicity, anti-inflammatory, and antibacterial activities. Interestingly, they exhibit low cytotoxicity and lack significant antibacterial and anti-inflammatory activity at tested concentrations, which might be advantageous for their use in prodrug strategies (Yancheva et al., 2015).
Xanthine Oxidase Inhibitory Properties
Research on three N-(α-bromoacyl)-α-amino esters, including derivatives of 2-Bromo-3-methylbutanamide, explored their inhibitory activity against xanthine oxidase (XO). However, these compounds did not show significant XO inhibitory effects at the tested concentration, leading to insights about the importance of cyclic molecular structures for biological activity (Smelcerovic et al., 2016).
Methyl Bromide Alternatives
While not directly related to 2-Bromo-3-methylbutanamide, research on alternatives to methyl bromide, a related compound, has been conducted. Methyl bromide is used as a fumigant, and its phase-out due to environmental concerns has led to studies on alternative methods for pest and pathogen control in agriculture and post-harvest settings. This research encompasses a range of alternatives from physical control methods to chemical substitutes (Schneider et al., 2003).
Diastereomeric Glutathione Conjugates Study
In a specific study, diastereomeric glutathione conjugates of α-bromoisovalerylurea (a related compound to 2-Bromo-3-methylbutanamide) were differentiated using tandem mass spectrometry. This research contributes to the understanding of the molecular behavior and potential biological applications of similar brominated compounds (Heeremans et al., 1988).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLZQHFUAKKMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322780 | |
| Record name | 2-bromo-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylbutanamide | |
CAS RN |
7472-46-0 | |
| Record name | NSC402024 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)
